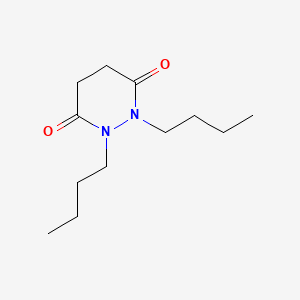
1,2-Dibutyltetrahydropyridazine-3,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dibutyltetrahydropyridazine-3,6-dione is a heterocyclic compound with a six-membered ring containing two nitrogen atoms and two carbonyl groups. This compound is part of the pyridazine family and is known for its diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dibutyltetrahydropyridazine-3,6-dione can be synthesized through the reaction of cis-butenedioic acid with hydrazine in an aqueous medium. The reaction is typically catalyzed by synthetic ion-exchange resins such as KU-2-8 and KRF-10P. The reaction conditions involve a temperature of 95°C and a reaction time of 2-4 hours . Another method involves the condensation of 2,5-furandione with hydrazine in DMF or alcohol, followed by intramolecular dehydration of the intermediate cis-butenedioic acid monohydrazide in the presence of concentrated sulfuric acid .
Industrial Production Methods
Industrial production of this compound often employs solid ion-exchange resins as catalysts due to their high selectivity, ease of separation from reaction products, and reusability. The use of these catalysts also prevents corrosion of industrial equipment .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dibutyltetrahydropyridazine-3,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can convert it into dihydropyridazine derivatives.
Substitution: It can undergo substitution reactions with electrophiles to form substituted pyridazines.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, sulfuric acid, and ion-exchange resins. The reactions typically occur under mild to moderate temperatures and in aqueous or alcoholic media .
Major Products
The major products formed from these reactions include various substituted pyridazines and dihydropyridazine derivatives, which have applications in medicinal chemistry and material science .
Applications De Recherche Scientifique
1,2-Dibutyltetrahydropyridazine-3,6-dione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,2-Dibutyltetrahydropyridazine-3,6-dione involves its interaction with specific molecular targets and pathways. The compound forms adsorption complexes with fixed polymer-bound sulfonate ions and counterions of the cation exchanger. This interaction leads to the formation of heterocyclic hydrazides, which exhibit various biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1,2-Dibutyltetrahydropyridazine-3,6-dione include:
1,2-Dihydropyridazine-3,6-dione: Known for its use as a herbicide and plant growth stimulator.
3,6-Di-2-pyridyl-1,2,4,5-tetrazine: Used in the synthesis of coordination polymers and as an electron-deficient diene in Diels-Alder reactions.
3,6-Dithienyl-1,2,4,5-tetrazine: Applied in the creation of photo- and electroactive materials.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to form stable complexes with ion-exchange resins makes it particularly valuable in industrial applications .
Propriétés
Numéro CAS |
96396-16-6 |
|---|---|
Formule moléculaire |
C12H22N2O2 |
Poids moléculaire |
226.32 g/mol |
Nom IUPAC |
1,2-dibutyldiazinane-3,6-dione |
InChI |
InChI=1S/C12H22N2O2/c1-3-5-9-13-11(15)7-8-12(16)14(13)10-6-4-2/h3-10H2,1-2H3 |
Clé InChI |
HRHLLCJJMPUHDY-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C(=O)CCC(=O)N1CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


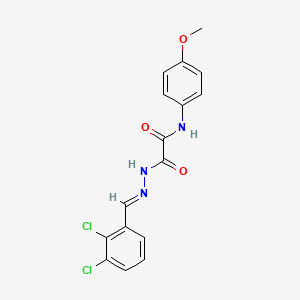

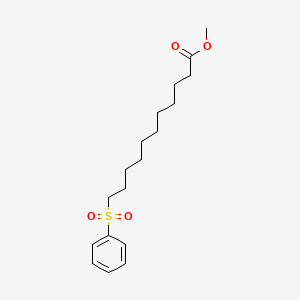
![2,3,4,5-Tetrachloro-6-[[3-(trifluoromethyl)phenyl]carbamoyl]benzoic acid](/img/structure/B11955436.png)

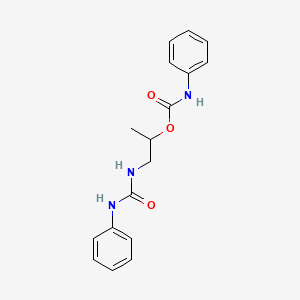
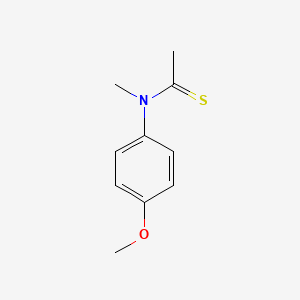


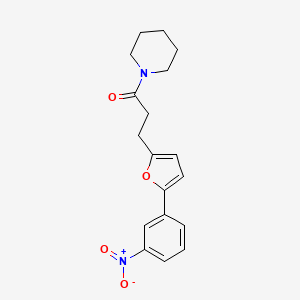
![(1E)-1-(4-nitrophenyl)ethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11955452.png)
![Ethyl 4-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)benzoate](/img/structure/B11955464.png)


